molecular formula C9H11N5O2S B1303739 2-(6-Amino-9H-purin-8-ylsulfanyl)-butyric acid CAS No. 436086-77-0

2-(6-Amino-9H-purin-8-ylsulfanyl)-butyric acid

Cat. No.: B1303739
CAS No.: 436086-77-0
M. Wt: 253.28 g/mol
InChI Key: USXGXECUDHKQHW-UHFFFAOYSA-N
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Description

2-(6-Amino-9H-purin-8-ylsulfanyl)-butyric acid is a chemical compound with the molecular formula C8H9N5O2S It is known for its unique structure, which includes a purine base linked to a butyric acid moiety via a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Amino-9H-purin-8-ylsulfanyl)-butyric acid typically involves the following steps:

    Formation of the Purine Base: The purine base, 6-amino-9H-purine, is synthesized through a series of reactions starting from simple precursors like formamide and glycine.

    Thioether Formation: The purine base is then reacted with a thiol compound, such as butanethiol, under basic conditions to form the thioether linkage.

    Butyric Acid Attachment: The final step involves the attachment of the butyric acid moiety to the thioether-linked purine base through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(6-Amino-9H-purin-8-ylsulfanyl)-butyric acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the purine base or the butyric acid moiety.

    Substitution: The amino group on the purine base can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used in the presence of suitable catalysts.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified purine bases or butyric acid derivatives.

    Substitution: Various substituted purine derivatives.

Scientific Research Applications

2-(6-Amino-9H-purin-8-ylsulfanyl)-butyric acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in nucleic acid metabolism and as a probe for investigating biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral or anticancer agent.

    Industry: It is utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(6-Amino-9H-purin-8-ylsulfanyl)-butyric acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes or receptors involved in nucleic acid metabolism, modulating their activity.

    Pathways: It may influence pathways related to DNA replication, repair, and transcription, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Amino-9H-purin-8-ylsulfanyl)-propionic acid
  • 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol

Uniqueness

2-(6-Amino-9H-purin-8-ylsulfanyl)-butyric acid is unique due to its butyric acid moiety, which imparts distinct chemical and biological properties compared to its analogs. This structural variation can lead to differences in reactivity, solubility, and biological activity, making it a valuable compound for specific research applications.

Properties

IUPAC Name

2-[(6-amino-7H-purin-8-yl)sulfanyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O2S/c1-2-4(8(15)16)17-9-13-5-6(10)11-3-12-7(5)14-9/h3-4H,2H2,1H3,(H,15,16)(H3,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXGXECUDHKQHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)SC1=NC2=NC=NC(=C2N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378251
Record name 2-(6-Amino-9H-purin-8-ylsulfanyl)-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789524
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

436086-77-0
Record name 2-(6-Amino-9H-purin-8-ylsulfanyl)-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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